3-(4-chlorophenyl)-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
Description
3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties
Properties
Molecular Formula |
C22H15ClFNO3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H15ClFNO3/c23-16-4-1-13(2-5-16)20-12-15-11-14(3-10-19(15)22(27)28-20)21(26)25-18-8-6-17(24)7-9-18/h1-11,20H,12H2,(H,25,26) |
InChI Key |
NLUUOWSXTUQZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of halogenating agents such as chlorine and fluorine sources.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, leading to a decrease in the enzyme’s catalytic function. Additionally, it may interact with cellular receptors, triggering a cascade of intracellular signaling pathways that result in the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide
- 3-(4-Bromophenyl)-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide
- 3-(4-Chlorophenyl)-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-sulfonamide
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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